molecular formula C45H71N7O11 B3060735 3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide CAS No. 74758-64-8

3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide

Cat. No.: B3060735
CAS No.: 74758-64-8
M. Wt: 886.1 g/mol
InChI Key: GKEPDKSOCWEGIT-UHFFFAOYSA-N
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Description

3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide is a natural product found in Simplicillium lamellicola with data available.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Research on similar compounds to the one has demonstrated potential antiproliferative effects on cancer cells. For instance, neolignans isolated from traditional Chinese medicine showed significant inhibition of cancer cell growth, suggesting a role in cancer therapy (Ma et al., 2017).

Crystal Structure and Synthesis Characterization

Studies on related compounds have focused on their synthesis and crystal structure, providing insights into the molecular configuration and potential applications in various fields such as material science (Wang & He, 2011).

Bioreduction for Pharmaceutical Production

Compounds with similar structures have been used in bioreduction processes to produce pharmaceuticals. For example, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide was used to produce (S)-duloxetine, highlighting the role of these compounds in drug synthesis (Tang et al., 2011).

Opioid Receptor Research

Research on N-substituted analogs of similar compounds has revealed their potential as potent, selective kappa opioid receptor antagonists. This suggests their use in neurological and pain management research (Carroll et al., 2006).

Antibacterial and Antifungal Applications

Some analogs have shown significant antibacterial and antifungal activities, comparable to standard drugs in certain cases. This implies their potential application in developing new antimicrobial agents (Helal et al., 2013).

Properties

IUPAC Name

3-[6-(1-hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H71N7O11/c1-6-7-8-9-10-11-12-18-31-19-15-22-37(56)50-39(29(5)53)43(60)47-28(4)44(61)52-25-16-20-34(52)42(59)48-32(23-24-36(46)55)40(57)49-33(26-30-17-13-14-21-35(30)54)41(58)51-38(27(2)3)45(62)63-31/h13-14,17,21,27-29,31-34,38-39,53-54H,6-12,15-16,18-20,22-26H2,1-5H3,(H2,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEPDKSOCWEGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1CCCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=CC=C3O)CCC(=O)N)C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H71N7O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74758-64-8
Record name Verlamelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074758648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide
Reactant of Route 2
3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide
Reactant of Route 3
3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide
Reactant of Route 4
3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide
Reactant of Route 5
3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide
Reactant of Route 6
3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide

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